Structural and Predicted Physicochemical Differentiation: Cyclohexanecarboxamide (CAS 894053-48-6) vs. Acetamide Analog (Lin28 Inhibitor, CAS 108825-65-6)
The target compound features a cyclohexanecarboxamide substituent (C₆H₁₁NO; cyclohexyl ring with amide linkage) at the meta-position of the phenyl ring, replacing the N-methylacetamide group (C₃H₇NO) found on the well-characterized Lin28 inhibitor (CAS 108825-65-6). This substitution increases the molecular weight from 281.31 g/mol (Lin28 inhibitor) to 335.41 g/mol (target compound) and is predicted to increase calculated logP by approximately 1.5–1.8 log units based on the addition of four methylene units and removal of the N-methyl polar group . In the 1994 SAR study of 6-aryltriazolo[4,3-b]pyridazine GABAₐ ligands, the combination of hydrophobic constants (πX, πY) and electronic parameters explained 100% of the variance in receptor binding activity (Equations 1–3 in the source), establishing that even modest lipophilicity changes produce measurable pharmacological consequences [1]. The target compound's higher predicted lipophilicity may confer different membrane permeability, protein binding, or pharmacokinetic properties relative to the Lin28 inhibitor, though no experimental PK data are available for either compound at present.
| Evidence Dimension | Molecular weight and predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 335.41 g/mol; predicted clogP ≈ 3.5–3.8 (estimated from structural increments vs. Lin28 inhibitor) |
| Comparator Or Baseline | Lin28 inhibitor (CAS 108825-65-6): MW = 281.31 g/mol; measured/calculated logP ≈ 1.8–2.1 |
| Quantified Difference | ΔMW = +54.10 g/mol; ΔclogP ≈ +1.5 to +1.8 log units (class-level inference from homologous series) |
| Conditions | In silico prediction based on additive fragment contributions; no experimental logP measurement identified for either compound |
Why This Matters
For procurement decisions, the target compound's higher molecular weight and lipophilicity differentiate it from the more polar, lower-MW Lin28 inhibitor; researchers screening for CNS penetration or requiring specific logP windows should account for this predicted property gap.
- [1] Bicyclic [b]-heteroannulated pyridazine derivatives--II. Structure-activity relationships in the 6-aryltriazolo-[4,3-b]pyridazine ligands of the benzodiazepine receptor. Bioorg Med Chem. 1994;2(8):773-9. doi:10.1016/s0968-0896(00)82176-8. PMID: 7894970. View Source
